molecular formula C18H21NO2 B5575217 N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide

N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide

Cat. No.: B5575217
M. Wt: 283.4 g/mol
InChI Key: AMLHZTNVMKODLS-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide is an acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 6-position and a methylethyl (isopropyl) group at the 2-position. The acetamide moiety is further modified with a phenoxy group at the 2-position of the acetyl chain.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)16-11-7-8-14(3)18(16)19-17(20)12-21-15-9-5-4-6-10-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLHZTNVMKODLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 6-methyl-2-(methylethyl)aniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and phenoxyacetamide groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The phenoxyacetamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The compound’s phenoxyacetamide backbone aligns it with herbicides and pharmaceuticals, but its substituents differentiate it from analogs:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides (): These benzothiazole-containing analogs feature a trifluoromethyl group and methoxy-substituted phenyl rings.
  • Chloroacetamide Herbicides (e.g., metolachlor, propachlor; ): These analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) replace the phenoxy group with chlorine, increasing electrophilicity and reactivity toward enzyme targets in plants. The absence of chlorine in the target compound may reduce herbicidal activity but improve selectivity for non-pesticidal applications .

Pharmacological Potential vs. Agrochemical Use

  • Complex Acetamide Pharmaceuticals (): Derivatives like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exhibit stereochemical complexity and polar functional groups (e.g., amino, hydroxy), which enhance binding to biological targets such as enzymes or receptors. The target compound’s simpler structure may limit such interactions but could offer advantages in synthetic accessibility .

Key Structural and Functional Comparisons

Compound Name Key Substituents Potential Applications Key Differentiators
N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide 6-methyl, 2-isopropylphenyl; phenoxy Agrochemical/Pharmaceutical Moderate lipophilicity, no halogenation
Metolachlor () 2-ethyl-6-methylphenyl; chloro, methoxy Herbicide Chlorine enhances reactivity for weed control
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Trifluoromethyl, methoxyphenyl Pesticide/Pharmaceutical High metabolic stability, strong electron-withdrawing groups
N-[(2S,3S,5S)-5-Amino-3-hydroxy...]acetamide () Amino, hydroxy, diphenylhexane Pharmaceutical (enzyme inhibition) Stereochemical complexity enhances target specificity

Research Implications and Gaps

  • Physicochemical Properties : The target compound’s methyl/isopropyl groups likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and solubility. In contrast, trifluoromethyl analogs () may have logP >5, favoring tissue penetration but risking toxicity .
  • Synthetic Feasibility: The absence of stereocenters (vs. compounds) simplifies synthesis, though phenoxy group stability under environmental or metabolic conditions requires further study .

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